2-(4-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
2-(4-Chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group linked to a tetrahydroquinolin-6-yl scaffold via an acetamide bridge. Such derivatives are often explored for therapeutic or agrochemical applications due to their structural resemblance to bioactive heterocycles .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-13-4-1-11(2-5-13)9-17(22)19-14-6-7-15-12(10-14)3-8-16(21)20-15/h1-2,4-7,10H,3,8-9H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNSIRWZAMZIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C16H16ClN3O
- Molecular Weight : 299.77 g/mol
- CAS Number : 102200-24-8
The presence of the chlorophenyl group and the tetrahydroquinoline moiety suggests potential interactions with various biological targets.
Research has indicated that this compound exhibits several mechanisms of action:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells by inducing DNA damage and disrupting cell cycle progression .
- Antioxidant Activity : The compound may possess antioxidant properties that can mitigate oxidative stress in cells, thereby protecting against cellular damage .
- Anti-inflammatory Effects : Preliminary studies suggest that related compounds can reduce inflammatory markers, indicating potential use in treating inflammatory diseases .
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For instance:
- Case Study 1 : A derivative similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved apoptosis induction via the mitochondrial pathway .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- Case Study 2 : In vitro tests revealed that derivatives exhibited activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting a viable alternative for treating bacterial infections .
Data Table: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for its therapeutic application. Studies indicate moderate solubility and favorable absorption characteristics. Further research is needed to fully understand its bioavailability and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chlorophenyl Acetamide Derivatives
Structurally related compounds with chlorophenyl-acetamide motifs exhibit diverse biological activities:
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) (): Structure: Open-chain pyridine-thioacetamide with a cyano group. Activity: Demonstrated superior insecticidal efficacy (LC₅₀ = 0.0027 µg/mL) against cowpea aphids compared to acetamiprid (LC₅₀ = 0.0043 µg/mL). The cyano group and non-cyclized structure are critical for activity . Comparison: The target compound lacks the pyridine-thioether and cyano groups, which may reduce insecticidal potency but could enhance selectivity for other targets.
- Imidazo[2,1-b]thiazole acetamides (5f–5j) (): Structure: Imidazothiazole core substituted with chlorophenyl and pyridinyl groups. Properties: High yields (71–81%), melting points (108–217°C), and purity (MS-confirmed). Comparison: The imidazothiazole core confers higher thermal stability than the tetrahydroquinoline system, but the latter may offer better CNS permeability due to reduced polarity .
Tetrahydroquinoline-Containing Compounds
- N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (7) (): Structure: Tetrahydroquinoline sulfonamide with a thiadiazole-thioether moiety. Application: Investigated as a CDK5/p25 inhibitor, highlighting the scaffold’s relevance in kinase-targeted drug discovery.
- (Z)-2-(2,4-Dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a) (): Structure: Thiazolidinone fused with indole and tetrahydroquinoline. Synthesis: Prepared via cyclocondensation, yielding 75–85% purity. Comparison: The absence of a thiazolidinone ring in the target compound may limit antidiabetic or anti-inflammatory effects but improve metabolic stability .
2-Oxoindoline and Related Heterocycles
- 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (15) (): Structure: 2-Oxoindoline with a hydroxyacetamide side chain. Properties: Lower melting point (108–110°C) compared to tetrahydroquinoline derivatives, suggesting reduced crystallinity.
Agricultural Agents with Acetamide Moieties
- WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) (): Structure: Phenoxyacetamide with a triazole group. Application: Synthetic auxin agonist used in plant growth regulation. Comparison: The target compound’s tetrahydroquinoline system may offer novel herbicidal mechanisms distinct from phenoxyacetic acid derivatives .
Structure-Activity Relationships and Key Findings
- Chlorophenyl Substitution : Enhances lipophilicity and bioactivity across multiple studies .
- Tetrahydroquinoline Core: Improves metabolic stability compared to fully aromatic quinoline derivatives .
- Acetamide Linker : Facilitates hydrogen bonding with biological targets, critical for insecticidal and kinase-inhibitory activities .
Q & A
Q. What are the standard synthetic routes for 2-(4-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and what analytical methods validate its purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroquinolin core followed by coupling with the 4-chlorophenylacetyl group. Key steps include:
- Acylation : Reacting 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline with 4-chlorophenylacetyl chloride under anhydrous conditions .
- Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures .
- Validation : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight verification .
Q. Which functional groups in this compound are critical for its reported biological activity?
The tetrahydroquinolin-2-one moiety provides a rigid scaffold for target binding, while the 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability. The acetamide linker facilitates hydrogen bonding with biological targets, as observed in similar quinoline derivatives .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) during structural characterization be resolved?
Discrepancies in NMR signals may arise from tautomerism in the tetrahydroquinolin ring or rotameric forms of the acetamide group. Strategies include:
- Variable-temperature NMR : To observe dynamic exchange processes .
- DFT calculations : Compare experimental chemical shifts with computed values for different conformers .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .
Q. What experimental designs optimize yield in the final coupling step of the synthesis?
A factorial design approach can identify optimal conditions:
| Factor | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Solvent | DCM, THF, DMF | DMF | +15% |
| Temperature | 0°C, RT, 50°C | 50°C | +20% |
| Base | Et₃N, NaHCO₃, K₂CO₃ | K₂CO₃ | +10% |
| Catalytic DMAP (5 mol%) further improves acylation efficiency by reducing side reactions . |
Q. How do structural modifications (e.g., halogen substitution) affect the compound’s bioactivity profile?
Comparative studies of analogs show:
| Modification | Activity Trend (IC₅₀) | Mechanism Insight |
|---|---|---|
| 4-Fluorophenyl | 2.1 μM (Anticancer) | Enhanced selectivity for kinase X |
| 4-Bromophenyl | 5.8 μM (Antimicrobial) | Reduced solubility limits efficacy |
| 4-Chlorophenyl (parent) | 3.4 μM (Dual activity) | Balanced lipophilicity and target engagement |
| Substituent electronegativity and steric bulk are critical for target affinity . |
Methodological Challenges
Q. What strategies mitigate low reproducibility in biological assays for this compound?
- Standardize assay conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity) and serum-free media to minimize variability .
- Metabolic stability testing : Pre-treat compounds with liver microsomes to account for degradation .
- Positive controls : Include reference inhibitors (e.g., doxorubicin for anticancer assays) to validate assay sensitivity .
Q. How can computational modeling predict off-target interactions of this compound?
- Molecular docking : Screen against PDBe-KB or ChEMBL databases to identify potential off-targets (e.g., cytochrome P450 isoforms) .
- ADMET prediction : Tools like SwissADME assess permeability, solubility, and toxicity risks .
Data Interpretation
Q. How should researchers interpret conflicting in vitro vs. in vivo efficacy data?
Discrepancies often arise from pharmacokinetic limitations. For example:
- In vitro IC₅₀ : 3.4 μM (cancer cells) .
- In vivo ED₅₀ : 25 mg/kg (mouse xenograft) due to rapid hepatic clearance . Solutions include structural optimization (e.g., prodrug formulation) or co-administration with CYP450 inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
